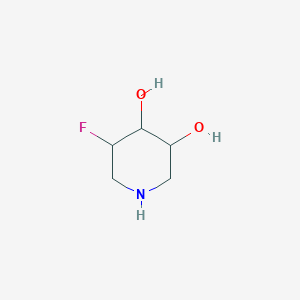

3,4-Piperidinediol, 5-fluoro-

CAS No.:

Cat. No.: VC19778797

Molecular Formula: C5H10FNO2

Molecular Weight: 135.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10FNO2 |

|---|---|

| Molecular Weight | 135.14 g/mol |

| IUPAC Name | 5-fluoropiperidine-3,4-diol |

| Standard InChI | InChI=1S/C5H10FNO2/c6-3-1-7-2-4(8)5(3)9/h3-5,7-9H,1-2H2 |

| Standard InChI Key | YRPRJLGTUGNAQG-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C(C(CN1)F)O)O |

Introduction

Chemical Structure and Electronic Properties

Molecular Architecture

The piperidine ring in 3,4-piperidinediol, 5-fluoro- adopts a chair conformation, with hydroxyl groups at the equatorial 3- and 4-positions and fluorine at the axial 5-position. This arrangement minimizes steric hindrance between the hydroxyl groups and the fluorine substituent. The fluorine atom’s electronegativity ( Pauling scale) induces electron withdrawal, polarizing the C–F bond and influencing the ring’s electronic density . Comparatively, 4,4-piperidinediol derivatives exhibit enhanced water solubility due to hydrochloride salt formation , suggesting that the diol groups in 3,4-piperidinediol, 5-fluoro- may similarly facilitate solubility in polar solvents.

Spectroscopic Characterization

While experimental data for this compound are sparse, infrared (IR) spectroscopy of analogous fluorinated piperidines reveals distinct C–F stretching vibrations near . Nuclear magnetic resonance (NMR) studies of 4-(4-cyanophenoxymethyl)piperidine derivatives show fluorine chemical shifts () in the range of to for NMR , which may serve as a benchmark for predicting the fluorine environment in 3,4-piperidinediol, 5-fluoro-.

Synthetic Strategies

Fluorination Approaches

Physicochemical Properties

Solubility and Stability

Table 1. Comparative Physicochemical Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume